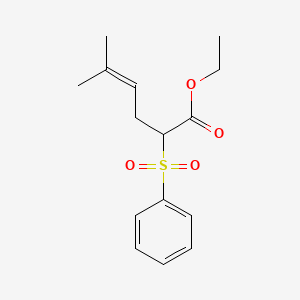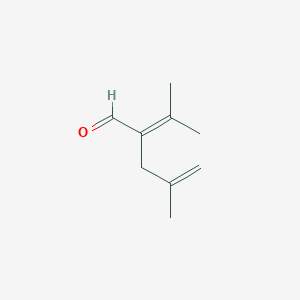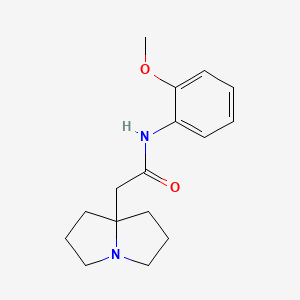
1,2,4-Trioxolane, 3-heptyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trioxolane, 3-heptyl- is an organic compound that belongs to the class of trioxolanes Trioxolanes are cyclic organic compounds containing a three-membered ring with two oxygen atoms and one carbon atom The 3-heptyl substitution refers to the presence of a heptyl group (a seven-carbon alkyl chain) attached to the third position of the trioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-trioxolanes, including 3-heptyl-1,2,4-trioxolane, typically involves the reaction of carbonyl compounds with ozone. One common method is the Griesbaum co-ozonolysis reaction, which involves the reaction of an alkene with ozone to form a carbonyl oxide intermediate. This intermediate then undergoes cycloaddition with another carbonyl compound to form the trioxolane ring .
The reaction conditions for the synthesis of 1,2,4-trioxolanes often include low temperatures and the presence of a solvent such as dichloromethane. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1,2,4-trioxolanes may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to isolate and purify the compound.
化学反応の分析
Types of Reactions
1,2,4-Trioxolane, 3-heptyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can break the peroxide bond, leading to the formation of alcohols or other reduced products.
Substitution: Substitution reactions can occur at the carbon atoms of the trioxolane ring, leading to the formation of substituted trioxolanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 1,2,4-trioxolane, 3-heptyl- can yield heptanal or heptanone, while reduction can produce heptanol.
科学的研究の応用
1,2,4-Trioxolane, 3-heptyl- has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the reactivity and stability of trioxolanes. It is also employed in the synthesis of other complex organic molecules.
Medicine: The compound is explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: 1,2,4-Trioxolanes are used in the development of new materials and polymers with unique properties.
作用機序
The mechanism of action of 1,2,4-trioxolane, 3-heptyl- involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins and lipids, causing oxidative damage and cell death. In biological systems, the compound’s activity is often mediated by its interaction with iron-containing enzymes, leading to the generation of ROS and subsequent biological effects .
類似化合物との比較
Similar Compounds
1,2,4-Trioxane: Another class of cyclic peroxides with similar chemical properties.
1,2,4,5-Tetraoxane: Contains an additional oxygen atom in the ring, leading to different reactivity and stability.
Artemisinin: A natural product with a similar peroxide bond, known for its antimalarial activity.
Uniqueness
1,2,4-Trioxolane, 3-heptyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the heptyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other trioxolanes and related compounds .
特性
CAS番号 |
88568-90-5 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
3-heptyl-1,2,4-trioxolane |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-7-9-10-8-11-12-9/h9H,2-8H2,1H3 |
InChIキー |
RCTNEFBRASQFRA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1OCOO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



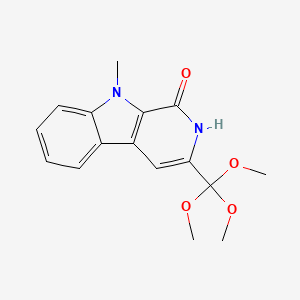
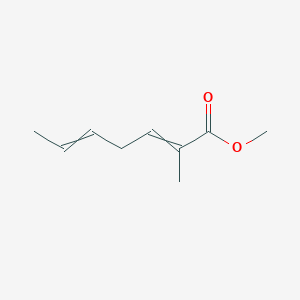

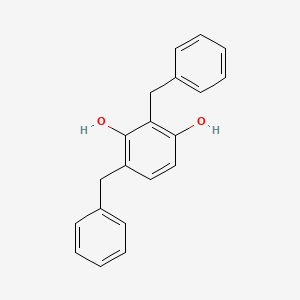
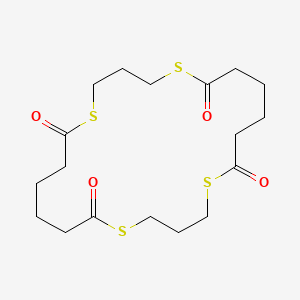
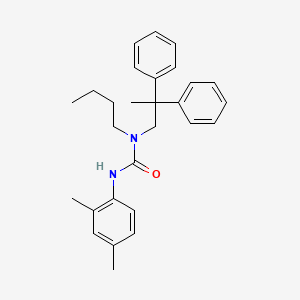
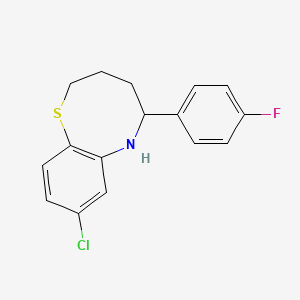
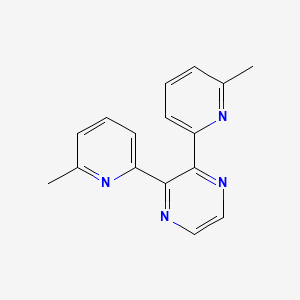

![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)
